

# UNC2025: Core Characteristics & Pharmacodynamic Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

[Get Quote](#)

Table 1: Key characteristics of UNC2025

| Property                   | Description                                                                                                  |
|----------------------------|--------------------------------------------------------------------------------------------------------------|
| Primary Targets            | MERTK (MER), FLT3 (Fms-like tyrosine kinase 3) [1] [2]                                                       |
| Mechanism of Action        | Potent, ATP-competitive small-molecule tyrosine kinase inhibitor (TKI) [3]                                   |
| Oral Bioavailability       | ~100% in mice [3]                                                                                            |
| Half-life (in mice)        | Approximately 3.8 hours [3]                                                                                  |
| Key Pharmacodynamic Effect | Inhibits target phosphorylation (e.g., phospho-MER) in bone marrow leukemic blasts after oral dosing [1] [4] |

Table 2: Quantitative inhibitory profile (IC<sub>50</sub>) of UNC2025

| Kinase Target | IC <sub>50</sub> (nM)  | Relevance to Disease                                        |
|---------------|------------------------|-------------------------------------------------------------|
| MER           | 0.46 - 0.74 nM [1] [2] | Oncogenesis in leukemia, NSCLC; platelet activation [4] [5] |

| Kinase Target | IC <sub>50</sub> (nM) | Relevance to Disease                                               |
|---------------|-----------------------|--------------------------------------------------------------------|
| FLT3          | 0.35 - 0.8 nM [1] [2] | Driver in ~30% of AMLs (especially ITD mutations) [3]              |
| Axl           | 1.65 nM [1] [2]       | TAM family kinase; next most potently inhibited after MER/FLT3 [3] |

| **TrkA** | 1.67 nM [1] [2] | - | **Tyro3** | 5.83 nM [2] | TAM family kinase [3] |

## Mechanism of Action & Signaling Pathway Inhibition

**UNC2025** exerts its effects by inhibiting the kinase activity of MERTK and FLT3, which blocks their downstream pro-survival and proliferative signaling pathways [4].

UNC2025 Inhibition of MERTK and FLT3 Signaling Pathways



[Click to download full resolution via product page](#)

## Detailed Experimental Protocols

The following protocols are compiled from key studies demonstrating **UNC2025**'s pharmacodynamic effects [1] [4].

### In Vitro Protocol: Immunoblot Analysis of MERTK Phosphorylation

This protocol assesses **UNC2025**'s ability to inhibit basal and stimulated MERTK phosphorylation in leukemia cell lines.

#### Key Steps:

- **Cell Culture:** Culture MERTK-expressing cells (e.g., 697 B-ALL, Kasumi-1 AML) at a density of  $3 \times 10^6$  cells/mL.
- **Compound Treatment:** Treat cells with a dose range of **UNC2025** (e.g., 0–300 nM) or a DMSO vehicle control for 1 hour.
- **Stabilize Phosphorylation:** To stabilize phosphorylated proteins, add a prepared **pervanadate solution** (120  $\mu$ M final concentration) to cultures for 3 minutes prior to cell collection.
- **Cell Lysis:** Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- **Immunoprecipitation:** Immunoprecipitate MERTK protein from the lysates using a specific anti-MER antibody and Protein G agarose beads.
- **Western Blot:**
  - Resolve proteins by SDS-PAGE and transfer to a membrane.
  - Probe the membrane with an anti-phospho-MER antibody.
  - Strip the membrane and re-probe with an anti-total MER antibody to confirm equal loading.
- **Analysis:** Quantify band intensities using densitometry software (e.g., ImageJ) and calculate the  $IC_{50}$  for phosphorylation inhibition via nonlinear regression.

### In Vivo Protocol: Pharmacodynamic Study in Leukemia Xenograft Models

This protocol evaluates **UNC2025**'s ability to inhibit its targets and produce therapeutic effects in a live animal model.

### Key Steps:

- **Model Generation:**
  - Use immunodeficient mice (e.g., NOD/SCID/gamma or NSG mice).
  - Inject  $2 \times 10^6$  human leukemia cells (e.g., 697 B-ALL) or mononuclear cells from an AML patient sample via the tail vein.
  - Allow leukemia to engraft for approximately 14 days.
- **Dosing:**
  - Administer **UNC2025** via **oral gavage**.
  - A common effective dose is **3 mg/kg**, formulated in a saline-based vehicle [1].
  - For sustained target inhibition, a dose of **30 mg/kg**, administered twice daily, has been used due to the compound's short half-life [6].
  - Control groups receive a saline vehicle only.
- **Monitoring & Analysis:**
  - **Pharmacodynamics:** At designated time points post-dosing, isolate bone marrow and analyze phospho-MER levels in leukemic blasts via immunoblot [1] [4].
  - **Therapeutic Efficacy:** Monitor tumor burden via bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry for human CD45+ cells in blood, spleen, and bone marrow.
  - **Survival:** Record mouse survival, defined by endpoint criteria (e.g., >20% weight loss). **UNC2025** treatment typically results in a significant increase in median survival [4].

**Table 3: In vivo dosing and formulation summary**

| Parameter                        | Specification                                      |
|----------------------------------|----------------------------------------------------|
| Common Dose (PD/Therapy)         | 3 mg/kg, once daily [1]                            |
| High Dose (Sustained Inhibition) | 30 mg/kg, twice daily [6]                          |
| Route                            | Oral gavage                                        |
| Typical Vehicle                  | Saline (high solubility) [3]                       |
| Model Organism                   | NOD.Cg-Prkdcscid112rgtm1Wjl/SzJ (NSG) mice [1] [4] |

## Application Workflow: From In Vitro to In Vivo Analysis

The following diagram outlines a logical workflow for a complete pharmacodynamic study, integrating the protocols described above.

Workflow for UNC2025 Pharmacodynamic Study



[Click to download full resolution via product page](#)

## Key Research Applications & Synergistic Potential

- **Acute Leukemia Therapy:** The most prominent application is in treating acute leukemias with ectopic MERTK expression or FLT3-ITD mutations [4]. **UNC2025** monotherapy induces apoptosis and disease regression in patient-derived xenografts.
- **Chemosensitization:** Co-administration of **UNC2025** with standard cytotoxic drugs like **methotrexate** shows enhanced anti-leukemic effects, suggesting it may allow for chemotherapy dose reduction to mitigate toxicity [4].
- **Antithrombotic Therapy:** **UNC2025** inhibits platelet activation and prevents arterial and venous thrombosis in murine models, without increasing bleeding times. Its effect is synergistic with ADP-P2Y12 pathway antagonists like clopidogrel [5].

I hope these detailed application notes and protocols provide a solid foundation for your research on **UNC2025**. The robust pharmacodynamic data and well-established protocols support its continued investigation as a targeted therapeutic agent.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - UNC | MER/FLT3 inhibitor | CAS 1429881-91-3 | Buy 2025 - UNC ... 2025 [in vivochem.com]
2. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
4. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
5. The small-molecule MERTK inhibitor UNC decreases platelet... 2025 [pubmed.ncbi.nlm.nih.gov]
6. In vivo treatment with UNC2025 [bio-protocol.org]

To cite this document: Smolecule. [UNC2025: Core Characteristics & Pharmacodynamic Profile].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548057#unc2025-pharmacodynamic-studies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)